molecular formula C6H8N4O B14917775 2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile

2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Cat. No.: B14917775
M. Wt: 152.15 g/mol
InChI Key: DRRBEQIKBWNDID-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl group, a hydrazinyl group, and a carbonitrile group. The molecular formula of this compound is C6H8N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-ethyl-1,3-oxazole-4-carbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be used to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form substituted hydrazones or hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various electrophiles such as aldehydes or ketones can be used in the presence of a suitable catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Substituted hydrazones or hydrazides.

Scientific Research Applications

2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in the modulation of various biological processes.

Comparison with Similar Compounds

2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    5-Hydrazinyl-2-isobutyl-1,3-oxazole-4-carbonitrile: Contains an isobutyl group instead of an ethyl group.

    5-Hydrazinyl-2-isopropyl-1,3-oxazole-4-carbonitrile: Features an isopropyl group in place of the ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C6H8N4O/c1-2-5-9-4(3-7)6(10-8)11-5/h10H,2,8H2,1H3

InChI Key

DRRBEQIKBWNDID-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)NN)C#N

Origin of Product

United States

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